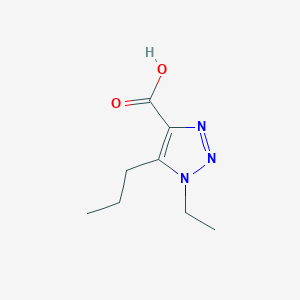

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1H-1,2,3-triazole-4-carboxylic acid . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .

Synthesis Analysis

A set of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles was obtained in high yields from readily available starting 1H-1,2,3-triazole-4-carboxylic acids via several synthetic protocols . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process . Synthesized 1H-1,2,3-triazole-4-carbonitriles were examined as promising precursors in the simple and efficient method for the preparation of the 2-triazol-4-yl-thieno .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole-4-carboxylic acid, a parent compound of 1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, include a density of 1.7±0.1 g/cm3, boiling point of 446.2±18.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and enthalpy of vaporization of 74.2±3.0 kJ/mol .科学的研究の応用

Drug Discovery

1,2,3-Triazoles, the class of compounds that “1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid” belongs to, have found broad applications in drug discovery . They have been used in the development of various medicinal compounds, including anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole, and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are also widely used in organic synthesis . Their high chemical stability and strong dipole moment make them useful in a variety of synthetic applications .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles have been used due to their high chemical stability and strong dipole moment . They can contribute to the creation of polymers with unique properties .

Supramolecular Chemistry

1,2,3-Triazoles have found applications in supramolecular chemistry . Their ability to form hydrogen bonds and their aromatic character make them useful in the creation of complex molecular structures .

Bioconjugation and Chemical Biology

1,2,3-Triazoles are used in bioconjugation and chemical biology . They can act as a linker between different biological entities, enabling the creation of hybrid molecules with new properties .

Fluorescent Imaging and Materials Science

1,2,3-Triazoles have been used in fluorescent imaging and materials science . Their strong dipole moment and ability to form hydrogen bonds can be leveraged to create materials with unique optical properties .

将来の方向性

特性

IUPAC Name |

1-ethyl-5-propyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-5-6-7(8(12)13)9-10-11(6)4-2/h3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHHQEFJKHHCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1CC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)

![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2944735.png)

![N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2944736.png)

![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2944739.png)

![N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide](/img/structure/B2944748.png)